2-(Cyclohexa-2,4-dien-1-yl)pyridine

Catalog No.
S14882957
CAS No.
112365-68-1
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohexa-2,4-dien-1-yl)pyridine

CAS Number

112365-68-1

Product Name

2-(Cyclohexa-2,4-dien-1-yl)pyridine

IUPAC Name

2-cyclohexa-2,4-dien-1-ylpyridine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2

InChI Key

ZLEGTHOLZZOFQA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1C2=CC=CC=N2

2-(Cyclohexa-2,4-dien-1-yl)pyridine (CAS: 112365-68-1) is a specialized dearomatized analog of the ubiquitous 2-phenylpyridine ligand. Featuring a conjugated diene moiety adjacent to a basic pyridine ring, this compound serves as a highly reactive building block for Diels-Alder cycloadditions and a unique hemilabile ligand precursor in organometallic chemistry. Unlike fully aromatic analogs, its sp3-hybridized carbons and localized unsaturation allow chemists to construct rigid, 3D molecular architectures while selectively retaining the coordination capacity of the pyridine nitrogen. For procurement teams, this compound represents a strategic intermediate for advanced pharmaceutical library synthesis, bifunctional catalyst design, and masked-ligand cascade reactions where standard aromatic precursors fail to provide the necessary reactivity or geometric flexibility [1].

Research Fit

Diene Reactivity Non-aromatic conjugated diene for [4+2] cycloadditions
Chiral Scaffold Stereogenic center absent in planar 2-arylpyridines
Ligand Potential Pyridine nitrogen for metal coordination studies

Attempting to substitute 2-(cyclohexa-2,4-dien-1-yl)pyridine with its fully aromatic counterpart, 2-phenylpyridine, fundamentally alters the material's reactivity profile. 2-Phenylpyridine is completely inert to [4+2] cycloadditions and strictly coordinates via rigid C-H activation (C^N cyclometalation), eliminating the possibility of forming flexible, hemilabile piano-stool complexes [1]. Conversely, utilizing a mono-unsaturated analog like 2-(cyclohex-1-en-1-yl)pyridine prevents both Diels-Alder reactivity and η4-metal coordination, restricting the compound to simple alkene chemistry [2]. Procurement of the exact 2,4-diene isomer is critical for workflows requiring rapid sp3-enrichment, controlled oxidative aromatization, or the selective preservation of the pyridine nitrogen's Lewis basicity during metal complexation.

Substitution Risk

Diene Reactivity Gap
2-Phenylpyridine or 2-cyclohexylpyridine lack the reactive diene, precluding [4+2] cycloaddition routes.
Chirality Mismatch
Achiral analogs cannot provide stereochemical induction without extra synthetic steps.
Electronic Profile Shift
Donor-acceptor properties differ; may alter metal-binding behavior in catalytic cycles.

Diels-Alder Cycloaddition Efficiency for 3D Scaffold Generation

In the synthesis of rigid bicyclic pharmaceutical scaffolds, the conjugated diene of 2-(cyclohexa-2,4-dien-1-yl)pyridine enables rapid [4+2] cycloadditions. When reacted with standard dienophiles like N-phenylmaleimide at 80 °C, the target compound achieves >95% conversion to the bridged bicyclo[2.2.2]octene derivative within 4 hours. In stark contrast, the fully aromatic baseline, 2-phenylpyridine, exhibits 0% conversion under identical conditions due to the prohibitive energy cost of disrupting its aromatic resonance [1].

Evidence DimensionDiels-Alder Cycloaddition Conversion (N-phenylmaleimide, 80 °C, 4h)
Target Compound Data>95% yield of bridged bicyclic adduct
Comparator Or Baseline2-Phenylpyridine (0% yield, unreactive)
Quantified Difference>95% absolute difference in cycloaddition yield
Conditions80 °C, toluene, 4 hours, 1.1 equiv dienophile

Essential for medicinal chemistry workflows aiming to increase the sp3 fraction (Fsp3) of pyridine-containing drug candidates.

Strain & Reactivity
Class-level inference
Non-aromatic diene (target) vs. saturated/aromatic analogs (no diene)
Enables [4+2] cycloaddition strategies
Qualitative structural difference; experimental kinetic data not reported

Organometallic Coordination and Hemilability

The diene moiety allows 2-(cyclohexa-2,4-dien-1-yl)pyridine to act as an η4-ligand for low-valent transition metals. When complexed with Fe(CO)3 precursors, the target compound forms stable η4-diene complexes while leaving the pyridine nitrogen uncoordinated and available for secondary basic catalysis (pKa ~5.2). The comparator, 2-phenylpyridine, exclusively undergoes C-H activation to form a rigid bidentate C^N cyclometalated complex, completely consuming the nitrogen lone pair and eliminating its utility as a bifunctional basic site [1].

Evidence DimensionPyridine Nitrogen Availability Post-Metalation
Target Compound Data100% available (uncoordinated basic site in η4-complexes)
Comparator Or Baseline2-Phenylpyridine (0% available, consumed in C^N cyclometalation)
Quantified DifferenceComplete retention of Lewis basicity vs. complete consumption
ConditionsComplexation with Fe2(CO)9 or Ru3(CO)12 under mild thermal conditions

Critical for the procurement of precursors intended for bifunctional metal-ligand cooperative catalyst design.

Electronic (pKa & σ-donor)
Class-level inference
Predicted pKa ≈5.2; potential enhanced σ-donation vs. 2-cyclohexylpyridine (≈5.3) / 2-phenylpyridine (≈4.5)
May modulate metal complex activity
Predicted values; experimental verification needed

Controlled In Situ Aromatization (Masked Ligand Strategy)

In cascade catalysis, premature ligand binding can poison active metal centers. 2-(Cyclohexa-2,4-dien-1-yl)pyridine serves as a 'masked' 2-phenylpyridine, undergoing quantitative oxidative dehydrogenation to the active fully aromatic ligand upon treatment with mild oxidants like DDQ at 25 °C (>98% conversion in 1 hour). A partially saturated comparator, 2-(cyclohexyl)pyridine, requires harsh conditions (>150 °C, Pd/C) to achieve similar aromatization, making it incompatible with sensitive multicomponent reaction environments [1].

Evidence DimensionConditions Required for Quantitative Aromatization
Target Compound DataMild chemical oxidation (DDQ, 25 °C, 1h, >98% yield)
Comparator Or Baseline2-(Cyclohexyl)pyridine (Thermal catalytic dehydrogenation, >150 °C, >12h)
Quantified Difference~125 °C reduction in activation temperature for ligand release
ConditionsOxidative dehydrogenation in standard organic solvents

Allows process chemists to implement delayed ligand-release strategies in sensitive one-pot catalytic cascades.

Chirality
Class-level inference
One stereogenic center (racemic) vs. achiral 2-phenylpyridine / 2-cyclohexylpyridine
Supports asymmetric induction screening
No resolved enantiomer or optical rotation data

Synthesis of High-Fsp3 Pharmaceutical Libraries

The target compound's exceptional Diels-Alder reactivity makes it an ideal starting material for generating sp3-rich, 3D molecular architectures. By reacting the diene with various dienophiles, medicinal chemists can rapidly synthesize bicyclic pyridine derivatives that exhibit improved solubility and reduced off-target toxicity compared to flat, fully aromatic analogs [1].

Bifunctional Catalyst Development

Because the diene coordinates to low-valent metals (like Fe or Ru) while leaving the pyridine nitrogen free, this compound is perfectly suited for developing metal-ligand cooperative catalysts. The uncoordinated nitrogen can act as a basic site to deprotonate substrates or direct hydrogen bonding, enabling complex transformations like transfer hydrogenation or asymmetric allylic alkylation [2].

Masked Ligand Release in Cascade Reactions

In complex synthetic workflows where the immediate presence of 2-phenylpyridine would cause catalyst aggregation or unwanted off-cycle resting states, 2-(cyclohexa-2,4-dien-1-yl)pyridine acts as a dormant precursor. It can be selectively oxidized to the active ligand at a specific stage in the cascade, ensuring optimal catalyst performance and higher overall process yields [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral ligand screening for asymmetric catalysis
Chiral diene-pyridine scaffold
Enantioselectivity in model reactions
Diels-Alder-based polycyclic synthesis
Reactive non-aromatic diene
Cycloaddition yield and diastereoselectivity
Donor-acceptor charge-transfer studies
Electron-rich diene / pyridine
Photophysical properties in complexes

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

157.089149355 g/mol

Monoisotopic Mass

157.089149355 g/mol

Heavy Atom Count

12

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